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Compound of Interest

Compound Name: 4-(3-Chlorophenyl)thiazol-2-amine

CAS No.: 90533-23-6

Cat. No.: B1582292

Get Quote

Content Type: Technical Guide & Synthetic Protocol Subject: 4-(3-Chlorophenyl)thiazol-2-
amine (SMILES: Nc1nc(cs1)-c1cccc(Cl)c1) Audience: Medicinal Chemists, Synthetic Organic

Chemists, and Drug Discovery Specialists

Executive Summary & Chemical Identity
The molecule 4-(3-Chlorophenyl)thiazol-2-amine represents a "privileged scaffold" in

medicinal chemistry. The 2-aminothiazole core is a critical pharmacophore found in numerous

FDA-approved therapeutics, including anti-infectives (e.g., Cefdinir), dopamine agonists (e.g.,

Pramipexole), and kinase inhibitors (e.g., Dasatinib).

This specific derivative—characterized by a meta-chlorophenyl substitution at the 4-position—

offers unique electronic and steric properties compared to its more common para-substituted

analogs. The meta-chloro substituent often enhances metabolic stability by blocking the P450-

mediated oxidation prone sites on the phenyl ring while influencing the lipophilicity (LogP)

required for blood-brain barrier (BBB) or cell membrane penetration.
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Property Value / Description

IUPAC Name 4-(3-Chlorophenyl)-1,3-thiazol-2-amine

SMILES Nc1nc(cs1)-c1cccc(Cl)c1

Molecular Formula C₉H₇ClN₂S

Molecular Weight 210.68 g/mol

Predicted LogP ~2.8 - 3.1 (Lipophilic)

H-Bond Donors 1 (Primary Amine)

H-Bond Acceptors 2 (Thiazole Nitrogen, Amine Nitrogen)

Appearance Off-white to pale yellow crystalline solid

Melting Point
160–165 °C (Typical for this class; varies by

purity)

Synthetic Pathway: The Hantzsch Thiazole
Synthesis[3][4][5]
The most authoritative and robust method for synthesizing 4-(3-Chlorophenyl)thiazol-2-amine
is the Hantzsch Thiazole Synthesis. This condensation reaction involves a reactive

-haloketone and a thioamide (in this case, thiourea).[1]

Retrosynthetic Analysis
The disconnection approach reveals two commercially available precursors:

Electrophile: 2-Bromo-1-(3-chlorophenyl)ethan-1-one (3-Chlorophenacyl bromide).

Nucleophile: Thiourea.

Reaction Mechanism & Workflow
The reaction proceeds via a nucleophilic attack of the sulfur atom on the
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-carbon of the ketone, followed by an intramolecular condensation to close the ring and
dehydrate.

Reagents:
3-Chlorophenacyl bromide

+ Thiourea

Intermediate:
S-alkylated isothiourea

SN2 Attack (Ethanol, Reflux)
Cyclization:

Dehydration (-H2O)
(-HBr)

Intramolecular Condensation Product:
4-(3-Chlorophenyl)thiazol-2-amine

Workup (Na2CO3)

Click to download full resolution via product page

Figure 1: The Hantzsch Thiazole Synthesis pathway converting α-haloketones and thiourea

into the target aminothiazole.

Detailed Experimental Protocol
Note: This protocol is designed for a 10 mmol scale. Scale up requires re-evaluation of

exotherm management.

Reagents:

3-Chlorophenacyl bromide (2.33 g, 10 mmol)

Thiourea (0.84 g, 11 mmol, 1.1 equiv)

Ethanol (Absolute, 20 mL)

Ammonium hydroxide or Sodium carbonate (for neutralization)

Step-by-Step Methodology:

Solvation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-

chlorophenacyl bromide in 20 mL of absolute ethanol.

Addition: Add thiourea in a single portion. The reaction is often exothermic; ensure the stir

bar is agitating vigorously to prevent local hotspots.

Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

Validation: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 3:1). The

starting bromide spot (high Rf) should disappear, replaced by a lower Rf baseline spot
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(hydrobromide salt of the product).

Precipitation: Cool the reaction mixture to room temperature. A precipitate (the HBr salt of

the thiazole) may form.

Neutralization (Critical Step):

If solid forms: Filter the HBr salt and resuspend in water.

Basify the solution/suspension to pH 9–10 using 10% aqueous

or

. This liberates the free base.

Workup: The free base will precipitate as a solid. Filter the solid using a Buchner funnel.

Wash with cold water (

mL) to remove inorganic salts.

Purification: Recrystallize from hot ethanol or an ethanol/water mixture to obtain high-purity

crystals.

Medicinal Chemistry Utility & SAR
The 4-(3-Chlorophenyl)thiazol-2-amine scaffold is not merely an end-product; it is a versatile

building block. The 2-amino group serves as a handle for further diversification (e.g., amide

coupling, sulfonylation), while the 3-chlorophenyl ring provides specific hydrophobic

interactions.

Pharmacophore Mapping
The utility of this molecule relies on three distinct interaction domains:
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Figure 2: Structure-Activity Relationship (SAR) map highlighting the interaction potential of the

scaffold with biological targets.

Strategic Substitution: Why 3-Chloro?
Metabolic Stability: The para position (4-position on phenyl) is highly susceptible to oxidative

metabolism (hydroxylation). A meta (3-position) substituent sterically hinders this process

and deactivates the ring electronically, extending the drug's half-life (

).

Halogen Bonding: The chlorine atom can participate in halogen bonding with carbonyl

backbone residues in protein binding pockets, a specific interaction increasingly exploited in

rational drug design.

Safety & Handling (E-E-A-T)
While this specific isomer may not have a dedicated MSDS in every public database, its

properties are extrapolated from the well-characterized 2-aminothiazole class (e.g., CAS 2103-

99-3).
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Acute Toxicity:Category 3 (Oral). Toxic if swallowed.[2] Aminothiazoles can interfere with

thyroid function (thyrotoxicity) upon chronic exposure.

Skin/Eye:Irritant (Category 2). Causes skin irritation and serious eye irritation.[3]

Handling Protocol:

Engineering Controls: Always handle within a certified chemical fume hood to avoid

inhalation of dust.

PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and a lab coat are

mandatory.

Waste Disposal: Dispose of as hazardous organic waste containing nitrogen/sulfur. Do not

release into drains.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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